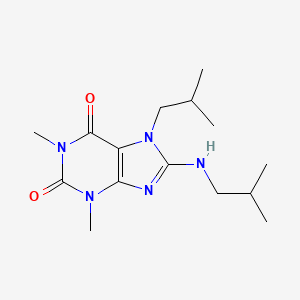![molecular formula C19H18N4O2 B2878649 N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284275-68-8](/img/structure/B2878649.png)
N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(3-Methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a compound with intriguing properties and significant potential in various fields. This compound belongs to the class of pyrazole derivatives, known for their diverse biological activities.
準備方法
The synthesis of this compound typically involves several steps:
Synthetic Routes: : One common approach starts with the condensation of 3-methoxybenzaldehyde with carbohydrazide, forming the intermediate hydrazone. This intermediate is then cyclized with 4-methylphenylhydrazine in the presence of a base, leading to the formation of the pyrazole ring.
Reaction Conditions: : The reactions are usually carried out under reflux conditions with ethanol as the solvent. The process might require catalysts or specific pH conditions to achieve optimal yield.
Industrial Production: : For large-scale production, continuous flow synthesis methods might be employed to enhance efficiency and yield. Industrial methods focus on optimizing the reaction conditions to minimize costs and environmental impact.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: : When treated with oxidizing agents such as potassium permanganate, the compound can undergo oxidation, leading to the formation of corresponding oxidized products.
Reduction: : In the presence of reducing agents like sodium borohydride, the compound may be reduced to its corresponding alcohols or amines, depending on the reaction conditions.
Substitution: : This compound can participate in substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a functional group on the pyrazole ring.
Common Reagents and Conditions: : Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. Conditions often involve controlled temperatures and pH levels.
Major Products:
科学的研究の応用
N'-[(E)-(3-Methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has significant research applications:
Chemistry: : It serves as a building block for creating more complex molecules and studying reaction mechanisms.
Biology: : The compound exhibits potential antibacterial and antifungal activities, making it a candidate for biological studies.
Medicine: : Research explores its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.
Industry: : The compound's unique structure makes it valuable in materials science, particularly in developing new materials with specific properties.
作用機序
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: : It interacts with enzymes and receptors, potentially inhibiting or activating specific pathways.
Pathways Involved: : The compound may affect pathways involved in cell proliferation, apoptosis, and metabolism, contributing to its biological activities.
Binding Sites: : Structural studies suggest that the compound binds to active sites of target proteins, altering their function.
類似化合物との比較
Comparing this compound with similar pyrazole derivatives highlights its uniqueness:
Structural Uniqueness: : Its specific substituents on the pyrazole ring contribute to its distinct properties and activities.
Similar Compounds: : Related compounds include other pyrazole derivatives like 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide and N'-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide.
Key Differences: : Differences in substituents and their positions on the ring significantly influence the compound's reactivity and biological activities, making N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide unique.
Understanding the complexity and potential of this compound opens doors to various scientific explorations, emphasizing its importance in multiple domains.
特性
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-6-8-15(9-7-13)17-11-18(22-21-17)19(24)23-20-12-14-4-3-5-16(10-14)25-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTUECVJNMDTPO-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2878566.png)
![2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE](/img/structure/B2878567.png)




![methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2878575.png)


![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2878581.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2878584.png)
![3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2878585.png)

